molecular formula C16H26N2O2 B5617526 1-(3-ethoxy-4-methoxybenzyl)-4-methyl-1,4-diazepane

1-(3-ethoxy-4-methoxybenzyl)-4-methyl-1,4-diazepane

Cat. No. B5617526
M. Wt: 278.39 g/mol
InChI Key: NDBYWJGOFNTSKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,4-diazepane derivatives often involves multicomponent reactions or cyclodehydrative processes. For instance, a user-friendly, solvent- and catalyst-free procedure has been developed for the stereoselective synthesis of 1,4-diazepane derivatives through a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes (Sotoca, Allais, Constantieux, & Rodriguez, 2009). This method highlights the accessibility and diversity of synthesizing 1,4-diazepane derivatives.

Molecular Structure Analysis

The molecular structure of diazepane derivatives showcases significant diversity. For instance, the crystal structure analysis of certain diazepane compounds reveals that they adopt a twisted chair conformation, indicating the conformational flexibility of the seven-membered ring (Ramírez-Montes et al., 2012). Such structural insights are crucial for understanding the molecular behavior and potential interaction mechanisms of these compounds.

Chemical Reactions and Properties

Diazepane derivatives exhibit a range of chemical reactions, often influenced by their substituents. For example, the synthesis of novel diazepane derivatives through regioselective thionation and nucleophilic substitution reactions demonstrates the versatility and reactivity of this scaffold (El Bouakher, Prié, Aadil, Akssira, & Viaud-Massuard, 2013). Such reactions are pivotal for the functionalization and potential bioactivity enhancement of diazepane-based compounds.

Physical Properties Analysis

The physical properties of diazepane derivatives, such as solubility and crystal packing, are largely determined by their molecular structure and substituents. The crystal structure of certain diazepane compounds, for instance, is significantly influenced by van der Waals interactions, which dictate their crystal packing and, consequently, their physical properties (Moser, Bertolasi, & Vaughan, 2005).

Chemical Properties Analysis

The chemical properties of 1,4-diazepane derivatives, such as their reactivity towards various substrates, can be fine-tuned by modifying their molecular structure. For instance, manganese(III) complexes of bisphenolate ligands derived from diazepane structures have been shown to catalyze olefin epoxidation reactions, illustrating the impact of ligand Lewis basicity on reactivity (Sankaralingam & Palaniandavar, 2014). This ability to modulate chemical properties through structural alterations underscores the versatility of diazepane derivatives in synthetic and applied chemistry.

properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-4-20-16-12-14(6-7-15(16)19-3)13-18-9-5-8-17(2)10-11-18/h6-7,12H,4-5,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBYWJGOFNTSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCCN(CC2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5267742

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